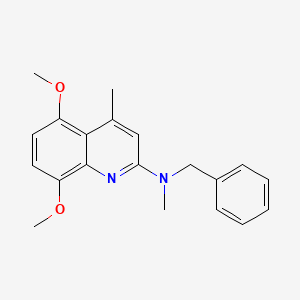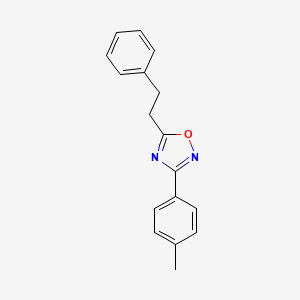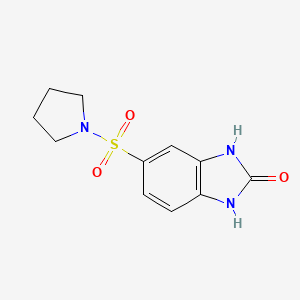
N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide" belongs to a class of organic compounds known as acetamides, which feature an acyl group attached to a nitrogen atom. This compound seems to incorporate both nitro and phenoxy functional groups, suggesting its relevance in fields like organic synthesis and materials science due to these groups' reactive and binding properties.
Synthesis Analysis
The synthesis of similar acetamide compounds often involves catalytic systems or reductive carbonylation reactions. For example, the synthesis of N-(4-hydroxyphenyl)acetamide, a related compound, can be achieved through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in a one-pot process, offering a high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Such methodologies may be adapted for the synthesis of "this compound" by altering starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamides like "this compound" can be analyzed through crystallography and spectroscopy. Acetamides exhibit various hydrogen bonding patterns and conformations, which can significantly affect their physical and chemical properties. For instance, the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, demonstrating the influence of substituents on molecular geometry (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-3-2-4-12(9-11)16-15(18)10-21-14-7-5-13(6-8-14)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSPBYXYYUUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)
![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)




